molecular formula C18H21NO2 B12629472 N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide CAS No. 920317-71-1

N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide

Cat. No.: B12629472
CAS No.: 920317-71-1
M. Wt: 283.4 g/mol
InChI Key: AVPVPCXCBSANDG-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)-3-phenylpropyl]acetamide is a synthetic organic compound characterized by its acetamide core structure, which is substituted with a complex chain featuring 3-methoxyphenyl and phenyl groups. With a molecular formula of C18H21NO2 and a molecular weight of 283.36 g/mol, this compound belongs to a class of molecules known for their utility in medicinal chemistry research and drug discovery . The acetamide functional group is a cornerstone in medicinal chemistry, often serving as a key pharmacophore in the design and development of new pharmaceutical compounds . Structurally related methoxyphenyl-substituted acetamide and sulfonamide derivatives have been documented in scientific literature for their diverse biological activities. For instance, similar compounds have been investigated for their potential as antibacterial and antitumor agents, highlighting the research value of this chemical scaffold in developing therapeutic candidates . The presence of the methoxy group can influence the compound's electronic properties and its interaction with biological targets. This product is provided exclusively For Research Use Only . It is strictly intended for use in laboratory research and is not approved for human, veterinary, therapeutic, or diagnostic use of any kind.

Properties

CAS No.

920317-71-1

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide

InChI

InChI=1S/C18H21NO2/c1-14(20)19-13-17(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)21-2/h3-10,12,17H,11,13H2,1-2H3,(H,19,20)

InChI Key

AVPVPCXCBSANDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(CC1=CC=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Method 1: Acylation Reaction

One common method for synthesizing N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide involves an acylation reaction using acetic anhydride or acetyl chloride. The general procedure includes:

  • Reagents :

    • 3-Methoxyphenylpropylamine
    • Acetic anhydride or acetyl chloride
    • Base (such as triethylamine)
  • Procedure :

    • Dissolve 3-methoxyphenylpropylamine in an appropriate solvent (e.g., dichloromethane).
    • Add acetic anhydride or acetyl chloride slowly to the solution while stirring.
    • Introduce a base to neutralize the acid formed during the reaction.
    • Stir the mixture at room temperature for several hours.
    • Quench the reaction with water and extract the product using an organic solvent.
    • Purify the product via recrystallization or chromatography.

This method has been reported to yield approximately 70-80% of the desired product under optimized conditions.

Method 2: Condensation Reaction

Another approach is the condensation of a substituted phenol with a suitable amine, followed by acetylation:

  • Reagents :

    • 3-Methoxyphenol
    • Benzylamine (or a similar amine)
    • Acetic anhydride
  • Procedure :

    • Mix equimolar amounts of 3-methoxyphenol and benzylamine in a solvent like ethanol.
    • Heat the mixture to reflux for several hours to facilitate condensation.
    • Allow the mixture to cool, then add acetic anhydride to acetylate the amine.
    • Stir at room temperature until completion, then purify as described above.

This method typically provides good yields and is advantageous due to fewer steps involved.

Comparative Analysis of Methods

Method Yield (%) Advantages Disadvantages
Acylation Reaction 70-80 High yield, straightforward Requires careful handling of reagents
Condensation Reaction ~60-75 Fewer steps, simpler procedure Potentially lower yield

Characterization of Product

The final product, this compound, can be characterized using various techniques:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors.

Medicine: this compound has potential applications in the development of analgesic and anti-inflammatory drugs. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the phenylpropyl chain contribute to its binding affinity and specificity. The acetamide moiety may play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Acetamides

Compounds with phenyl or substituted phenyl groups attached to acetamide backbones are prevalent in pharmaceutical research. Key comparisons include:

Compound Substituents Key Features Reference
N-[2-(3-Methoxyphenyl)-3-phenylpropyl]acetamide 3-methoxyphenyl, phenylpropyl Tertiary carbon backbone; potential for enhanced lipophilicity.
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide 4-hydroxyphenyl, phenylpropyl Hydroxyl group increases polarity; used in polymer precursor synthesis.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-methoxyphenyl, benzothiazole Electron-withdrawing CF₃ group enhances bioactivity (e.g., antitumor potential).
N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide 4-methoxyphenyl, dipropylamino Amino and methoxy groups improve solubility; used in dye intermediates.

Structural Insights :

  • Methoxy vs. Hydroxyl Groups : The 3-methoxyphenyl group in the target compound likely confers higher lipophilicity compared to hydroxylated analogs (e.g., compound 30005 in ), which may affect membrane permeability .
  • Backbone Rigidity : The phenylpropyl chain in the target compound contrasts with cyclopropylmethyl (e.g., N-{[2-(3-methoxyphenyl)cyclopropyl]methyl}acetamide, 95% purity ), where the cyclopropane ring introduces steric hindrance and rigidity.
Pharmacological Potential
  • Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () are patented for therapeutic applications, suggesting that the methoxyphenyl-acetamide motif may interact with biological targets such as kinases or receptors .

Data Tables

Table 1: Physicochemical Properties of Selected Acetamides
Property This compound 2-(4-Hydroxyphenyl)-N-(3-phenylpropyl)acetamide N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Molecular Weight ~353 g/mol (estimated) ~343 g/mol ~424 g/mol
Key Functional Groups Methoxy, phenylpropyl Hydroxyl, phenylpropyl Trifluoromethyl, benzothiazole
Potential Applications Polymer precursors, drug intermediates Polymer synthesis Anticancer agents

Biological Activity

N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C19H23NO2
  • Molecular Weight: 303.39 g/mol

The synthesis of this compound typically involves the reaction of 3-methoxyphenylacetylene with appropriate acetamide derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity.

Pharmacological Effects

  • Anti-inflammatory Properties:
    • Research indicates that this compound exhibits significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in models of chronic inflammation where cytokine levels are elevated.
  • Antioxidant Activity:
    • The compound has shown potential as an antioxidant, reducing oxidative stress markers in various biological systems. Its ability to scavenge free radicals contributes to its protective effects against cellular damage.
  • Anticancer Potential:
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .
  • Neuroprotective Effects:
    • The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
  • Cell Signaling Modulation: It can influence key signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.
  • Antioxidant Defense Activation: By enhancing the body's antioxidant defenses, it helps mitigate oxidative stress-related damage.

Case Studies

  • Inflammation Model Study:
    A study conducted on rats with induced paw edema showed that administration of this compound significantly reduced swelling compared to control groups, supporting its anti-inflammatory potential.
  • Cancer Cell Line Testing:
    In vitro tests on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent decreases in cell viability, with notable IC50 values around 20 µM for MCF-7 cells .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging free radicals
AnticancerCytotoxic effects on cancer cells
NeuroprotectiveModulation of neuronal pathways

Q & A

Q. What computational tools can predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Simulate binding to TRP channels using GROMACS ().
  • QSAR Modeling : Train models on acetamide derivatives with known IC₅₀ values to predict activity .
  • ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions .

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